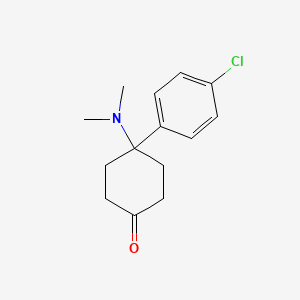

4-(4-Chlorophenyl)-4-(dimethylamino)cyclohexan-1-one

Cat. No. B1659510

Key on ui cas rn:

65618-71-5

M. Wt: 251.75 g/mol

InChI Key: GIPFCXTUXOTXRL-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04065573

Procedure details

A reaction solution consisting of 5.68 gm. (0.0201 mole) 4-(p-chlorophenyl)-4-methylaminocyclohexanone, ethylene ketal (prepared in Part G, above), 22 ml. 37 percent formalin (aqueous formaldehyde), and 75 ml. methanol is heated at the reflux temperature for 4 hours, after which heating the solution is allowed to cool and then chilled in an ice-bath. Small portions of sodium borohydride are cautiously added with stirring to a total of 2.89 gm. (0.076 mole). Stirring is continued for 2 hours at 25° C. when the solution is concentrated by removing most of the solvent under reduced pressure. The concentrate is diluted with a mixture of 100 ml. methylene chloride and 20 ml. water. The aqueous phase that separates is discarded, and the organic phase is washed successively with water and then with brine. The methylene chloride solvent is then removed by evaporation under reduced pressure. The residue thus obtained is dissolved in the formalin and methanol as initially, heated at the reflux temperature, cooled in an ice bath, and treated again with the sodium borohydride as previously. Following the same work-up as described, the crude 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal free base obtained following the removal of the methylene chloride is dissolved in a small amount of diethyl ether, and the ether solution is treated with 3 N hydrogen chloride in ether. A precipitate forms which is recrystallized from methylene chloride and ethyl acetate to give 3.96 gm. (59% yield) of object compound 4-(p-chlorophenyl)-4-dimethylaminocyclohexanone, ethylene ketal hydrochloride having a melting point at 261° to 262° C. (with decomposition).

Name

4-(p-chlorophenyl)-4-methylaminocyclohexanone

Quantity

0.0201 mol

Type

reactant

Reaction Step One

[Compound]

Name

ethylene ketal

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

Yield

59%

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2([NH:15][CH3:16])[CH2:13][CH2:12][C:11](=[O:14])[CH2:10][CH2:9]2)=[CH:4][CH:3]=1.[BH4-].[Na+].[CH2:19]=O>CO>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2([N:15]([CH3:19])[CH3:16])[CH2:9][CH2:10][C:11](=[O:14])[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

4-(p-chlorophenyl)-4-methylaminocyclohexanone

|

|

Quantity

|

0.0201 mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC(CC1)=O)NC

|

Step Two

[Compound]

|

Name

|

ethylene ketal

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[BH4-].[Na+]

|

Step Five

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=O

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring to a total of 2.89 gm

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

after which heating the solution

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to cool

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

chilled in an ice-bath

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Stirring

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

when the solution is concentrated

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

by removing most of the solvent under reduced pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate is diluted with a mixture of 100 ml

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase is washed successively with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The methylene chloride solvent is then removed by evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The residue thus obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated at the reflux temperature

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in an ice bath

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC1=CC=C(C=C1)C1(CCC(CC1)=O)N(C)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 59% |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |